molecular formula C7H8O3 B3031769 7-Oxabicyclo(4.1.0)hept-3-en-2-one, 5-hydroxy-3-methyl-, (1R,5S,6R)- CAS No. 67772-77-4

7-Oxabicyclo(4.1.0)hept-3-en-2-one, 5-hydroxy-3-methyl-, (1R,5S,6R)-

Cat. No. B3031769
CAS RN: 67772-77-4
M. Wt: 140.14 g/mol
InChI Key: WCZPXJJNPSYRIV-JHYUDYDFSA-N
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Description

The compound "7-Oxabicyclo(4.1.0)hept-3-en-2-one, 5-hydroxy-3-methyl-, (1R,5S,6R)-" is a bicyclic organic molecule that is part of a family of compounds known for their interesting chemical properties and potential biological activities. The papers provided discuss various derivatives of the 7-oxabicyclo[2.2.1]heptane and heptene skeletons, which are closely related to the compound . These derivatives have been explored for their synthesis methods, molecular structures, chemical reactions, and physical and chemical properties, as well as their potential applications in medicinal chemistry and materials science .

Synthesis Analysis

The synthesis of derivatives of the 7-oxabicyclo[2.2.1]heptane and heptene skeletons often involves green chemistry approaches, such as the unexpected intramolecular cyclization of furfurylamine with maleimides . Other methods include the Diels-Alder reaction, which is employed in the preparation of 1-methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-en-2-carboxylic acid methyl ester , and enzymatic kinetic resolution to obtain enantiomerically pure compounds . The synthesis of N-propyl-7-oxa-bicyclo[2,2,1]hept-5-ene-2,3-dicarboximide highlights the importance of the imide moiety in bioactive molecules .

Molecular Structure Analysis

The molecular structure of these compounds has been extensively studied using various spectroscopic techniques. For instance, carbon-13 NMR and IR spectroscopy have been used to investigate the n-π interaction and hydrogen bonding within the molecules . The crystal structure of dimethyl-7-oxabicyclo[2.2.1]hept-5-ene exo,exo-2,3-dicarboxylate was determined by single crystal X-ray diffraction, providing detailed insights into the spatial arrangement of the atoms .

Chemical Reactions Analysis

The chemical reactivity of the 7-oxabicyclo[2.2.1]heptane and heptene derivatives is influenced by the presence of functional groups such as epoxides, esters, and imides. For example, the cytotoxic activity of epoxide derivatives is significantly affected by the removal of the epoxide or other structural features . The resolution of racemic mixtures via cyclic aminals is another example of the chemical transformations these compounds can undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structures. The presence of an oxygen bridge, double bonds, and other substituents can influence properties such as solubility, boiling point, and reactivity. The derivatives of 7-oxabicyclo[2.2.1]hept-5-ene and heptane have been synthesized and their stereochemistry analyzed using NMR methods, which also aids in understanding their chromatographic separation . The potential antitumor activity of allylic esters derived from these compounds has been evaluated in tissue culture assays, although in vivo activity was not significant .

Scientific Research Applications

Stereoselective Synthesis

  • Stereoselective synthesis techniques have been developed to produce new conduramines and aminocyclitol derivatives from triacetates of related oxabicyclic structures, demonstrating the versatility of these compounds in synthesizing biologically active molecules (Jotterand & Vogel, 1998).

Bridge Cleavage Processes

  • Base-induced bridge cleavage of similar oxabicyclic systems has been explored, leading to hydroxy dienes through novel and efficient processes, which are precursors to highly functionalized vinyl oxiranes (Arjona, Conde, Plumet, & Viso, 1995).

Asymmetric Synthesis of Polypropionates

  • The asymmetric synthesis of polypropionate fragments and doubly branched heptono-1,4-lactones from derivatives of 7-oxabicyclo compounds has been demonstrated, highlighting their potential in complex organic synthesis (Kernen & Vogel, 1993).

Precursors for Polymerization

  • Certain derivatives of 7-oxabicyclo compounds have been prepared as precursors for substrates in ring-opening metathesis polymerization (ROMP), showcasing their application in polymer science (Schueller, Manning, & Kiessling, 1996).

Safety and Hazards

This compound is classified as a combustible liquid . The flash point is 96.00 °C (closed cup) . Personal protective equipment such as dust masks type N95 (US), eyeshields, and gloves are recommended when handling this compound .

properties

IUPAC Name

(1R,5S,6R)-5-hydroxy-3-methyl-7-oxabicyclo[4.1.0]hept-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3/c1-3-2-4(8)6-7(10-6)5(3)9/h2,4,6-8H,1H3/t4-,6+,7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCZPXJJNPSYRIV-JHYUDYDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(C2C(C1=O)O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@@H]([C@@H]2[C@H](C1=O)O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

67772-77-4
Record name Epiepoformin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067772774
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Oxabicyclo(4.1.0)hept-3-en-2-one, 5-hydroxy-3-methyl-, (1R,5S,6R)-
Reactant of Route 2
7-Oxabicyclo(4.1.0)hept-3-en-2-one, 5-hydroxy-3-methyl-, (1R,5S,6R)-
Reactant of Route 3
7-Oxabicyclo(4.1.0)hept-3-en-2-one, 5-hydroxy-3-methyl-, (1R,5S,6R)-
Reactant of Route 4
Reactant of Route 4
7-Oxabicyclo(4.1.0)hept-3-en-2-one, 5-hydroxy-3-methyl-, (1R,5S,6R)-
Reactant of Route 5
7-Oxabicyclo(4.1.0)hept-3-en-2-one, 5-hydroxy-3-methyl-, (1R,5S,6R)-
Reactant of Route 6
7-Oxabicyclo(4.1.0)hept-3-en-2-one, 5-hydroxy-3-methyl-, (1R,5S,6R)-

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